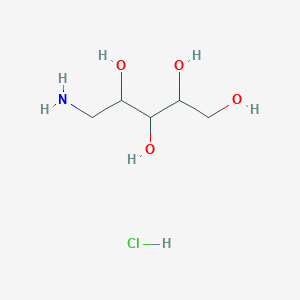

1-Amino-1-deoxy-D-xylitol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14ClNO4 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

5-aminopentane-1,2,3,4-tetrol;hydrochloride |

InChI |

InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H |

InChI Key |

AFXRVZLJKFHWPY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(CO)O)O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 1 Deoxy D Xylitol Hydrochloride and Analogues

Chemo-Selective Synthesis Approaches

Chemical synthesis provides versatile and scalable routes to 1-amino-1-deoxy-D-xylitol hydrochloride and related compounds. These methods often rely on the manipulation of functional groups on the sugar precursor to achieve the desired stereochemistry and regioselectivity.

Stereocontrolled Amidation and Reduction Strategies

A primary strategy for the synthesis of 1-amino-1-deoxy-alditols involves the conversion of the C1 aldehyde of a parent sugar to an amine. One common approach is through the formation of an oxime or a related nitrogen-containing derivative, followed by reduction. For instance, D-xylose can be reacted with hydroxylamine (B1172632) to form D-xylose oxime. Subsequent reduction of the oxime, often with a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation, yields the corresponding 1-amino-1-deoxy-D-xylitol. The stereochemistry of the resulting amino alcohol is influenced by the reduction conditions.

Another powerful technique is reductive amination. This one-pot reaction involves the treatment of a carbonyl compound, in this case, the aldehyde group of D-xylose, with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction proceeds through the in situ formation of an imine or iminium ion, which is then stereoselectively reduced to the amine.

A related approach involves the synthesis of a 1-azido-1-deoxy sugar intermediate. This can be achieved by nucleophilic substitution of a suitable leaving group at the C1 position. The azide (B81097) group can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using palladium on carbon), providing a pathway to the desired 1-amino-1-deoxy-alditol.

Derivatization from Xylitol (B92547) and Xylose Precursors

Both D-xylose and D-xylitol serve as key starting materials for the synthesis of this compound.

From D-Xylose: As mentioned, the aldehyde functionality of D-xylose is the primary site for modification. Reductive amination of D-xylose with ammonia or an ammonium salt is a direct route. The general reaction is as follows:

D-Xylose + NH₃ + [Reducing Agent] → 1-Amino-1-deoxy-D-xylitol

The choice of reducing agent and reaction conditions is crucial for controlling the stereoselectivity of the newly formed stereocenter at C1.

| Precursor | Key Transformation | Reagents | Product |

| D-Xylose | Reductive Amination | NH₄⁺, NaBH₃CN | 1-Amino-1-deoxy-D-xylitol |

| D-Xylose | Oxime Formation & Reduction | 1. NH₂OH 2. H₂, Pd/C | 1-Amino-1-deoxy-D-xylitol |

From Xylitol: Synthesizing the target compound from xylitol requires the selective oxidation of one of the primary hydroxyl groups to an aldehyde, which can then undergo reductive amination. This selective oxidation can be challenging due to the presence of multiple hydroxyl groups. Enzymatic or chemo-catalytic methods are often employed to achieve the desired regioselectivity. Once the 1-aldehyde is formed, the subsequent amination and reduction steps would proceed as with D-xylose.

Methodologies for Stereoisomeric and Analogous Amino-Deoxy Pentitols

The synthesis of stereoisomers and analogs of 1-amino-1-deoxy-D-xylitol can be achieved by starting with different pentose (B10789219) precursors. For example, using D-arabinose, D-ribose, or D-lyxose as the starting material in the aforementioned synthetic routes would lead to the corresponding 1-amino-1-deoxy-D-arabinitol, -ribitol, and -lyxitol, respectively. Each of these products would have a distinct stereochemical configuration of the hydroxyl groups along the pentitol (B7790432) chain.

Furthermore, the synthesis of analogs can be accomplished by using substituted amines in the reductive amination step or by modifying the hydroxyl groups of the pentitol backbone. This allows for the creation of a diverse library of amino-deoxy pentitols with varied properties.

Chemoenzymatic Synthesis Routes

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to create efficient and stereospecific routes to amino sugars.

Enzymatic Transformations in Amino Sugar Synthesis

Enzymes, particularly transaminases and dehydrogenases, are powerful tools for the synthesis of chiral amines. Transaminases (also known as aminotransferases) catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. In the context of 1-amino-1-deoxy-D-xylitol synthesis, a transaminase could potentially be used to directly aminate a keto-sugar precursor or an aldehyde like D-xylose.

The general reaction catalyzed by a transaminase is:

Carbonyl Acceptor + Amino Donor ⇌ Amino Product + Carbonyl Byproduct

The equilibrium of this reaction often needs to be shifted towards the product side, which can be achieved by using a high concentration of the amino donor or by removing the carbonyl byproduct.

Biocatalytic Approaches for Enantiopure Derivatives

Biocatalysis offers the potential for highly enantioselective synthesis of amino-deoxy pentitols. While specific biocatalytic routes for 1-amino-1-deoxy-D-xylitol are not extensively documented, the principles of biocatalytic amination of sugar alcohols and related polyols are being actively explored.

One potential biocatalytic strategy involves a two-step cascade. First, an alcohol dehydrogenase could selectively oxidize a primary hydroxyl group of xylitol to an aldehyde. This intermediate could then be aminated by an amine dehydrogenase or a transaminase in a second step to yield the desired 1-amino-1-deoxy-D-xylitol. The use of enzymes in both steps would ensure high stereocontrol.

| Enzyme Class | Potential Application | Substrate | Product |

| Transaminase | Direct amination | D-Xylose | 1-Amino-1-deoxy-D-xylitol |

| Alcohol Dehydrogenase | Selective oxidation | Xylitol | Xylos-1-al |

| Amine Dehydrogenase | Reductive amination | Xylos-1-al | 1-Amino-1-deoxy-D-xylitol |

The development of novel enzymes through protein engineering and directed evolution is expanding the scope of biocatalysis for the synthesis of complex and valuable molecules like this compound and its derivatives.

Purification and Isolation Techniques in Preparative Synthesis

The final stage in preparing this compound is the purification of the crude product to remove unreacted starting materials, reagents, and by-products. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Chromatographic Methods: Chromatography is a powerful tool for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. cutm.ac.in

Ion-Exchange Chromatography (IEC): This is a particularly effective method for purifying amino sugars and their derivatives. researchgate.net The basic nature of the amino group in 1-amino-1-deoxy-D-xylitol allows it to be protonated and bind strongly to a cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form). Neutral impurities, such as unreacted xylose or xylitol, can be washed away with water or a low-concentration buffer. The desired amino-alditol is then eluted by washing the column with a dilute aqueous base (e.g., ammonia) or a salt solution. The collected fractions containing the pure amine can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Silica (B1680970) Gel Chromatography: While standard silica gel chromatography can be used, the high polarity of amino-alditols can lead to poor separation and streaking. Reverse-phase chromatography (e.g., using a C18-functionalized silica stationary phase) with an aqueous mobile phase containing an appropriate buffer or ion-pairing agent can be a more suitable alternative for separating closely related analogues. youtube.com

Crystallization: Crystallization is the definitive method for obtaining highly pure solid compounds. For 1-amino-1-deoxy-D-xylitol, it is typically crystallized as its hydrochloride salt, which often exhibits better-defined crystal lattice properties than the free amine.

The process involves dissolving the crude hydrochloride salt in a suitable solvent system at an elevated temperature to form a supersaturated solution, followed by controlled cooling to induce crystallization. The choice of solvent is critical; a common approach is to use a binary solvent system, such as ethanol/water or methanol/ether. The polar solvent (water or ethanol) dissolves the salt, while the less polar co-solvent (ether) reduces its solubility, thereby promoting the formation of crystals upon cooling. The resulting crystals are isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum.

The following table outlines the primary purification techniques used in the synthesis of this compound.

| Technique | Principle of Separation | Application | Key Parameters |

| Cation-Exchange Chromatography | Reversible binding of the protonated amine to a negatively charged stationary phase. | Separation of the basic amino-alditol from neutral sugars and other non-basic impurities. | Resin type (e.g., strong acid cation), pH, eluent (e.g., NH₄OH). |

| Reverse-Phase HPLC | Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase. | High-resolution separation of the final product from closely related impurities or analogues. | Stationary phase (e.g., C18), mobile phase composition, pH. |

| Crystallization | Difference in solubility between the desired compound and impurities in a specific solvent system at varying temperatures. | Final purification to obtain a highly pure, crystalline solid product. | Solvent system (e.g., Ethanol/Water), temperature gradient, cooling rate. |

Derivatization and Functionalization Strategies of 1 Amino 1 Deoxy D Xylitol Hydrochloride

Chemical Modification of Hydroxyl and Amino Functionalities

The reactivity of 1-Amino-1-deoxy-D-xylitol hydrochloride is primarily dictated by its hydroxyl (-OH) and amino (-NH2) groups. Selective modification of these groups is key to synthesizing a diverse range of derivatives.

Esterification and Etherification for Research Probes

The hydroxyl groups of 1-Amino-1-deoxy-D-xylitol can be targeted for esterification and etherification to introduce a variety of functional groups, which can serve as research probes.

Esterification: Esterification of sugar alcohols is a common strategy to modify their polarity and to introduce reporter groups. In the case of 1-Amino-1-deoxy-D-xylitol, the hydroxyl groups can be acylated using acid anhydrides or acyl chlorides in the presence of a base. To achieve selectivity, enzymatic catalysis is a powerful tool. For instance, lipases have been shown to regioselectively acylate the primary hydroxyl groups of sugar alcohols in organic media. This approach could potentially be used to selectively esterify the C5 hydroxyl group of 1-Amino-1-deoxy-D-xylitol.

Etherification: Etherification offers a way to introduce stable modifications. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a classic method. For polyhydroxylated compounds like 1-Amino-1-deoxy-D-xylitol, protection of the amino group and other hydroxyls would be necessary to achieve site-selective etherification. More modern approaches might involve the use of organocatalysts or metal-based catalysts to improve selectivity and reaction conditions.

| Modification | Reagents/Catalysts | Potential Product | Application |

| Esterification | Acyl chloride/anhydride (B1165640), Pyridine | O-Acyl-1-amino-1-deoxy-D-xylitol | Pro-drugs, modified polarity probes |

| Enzymatic Esterification | Lipase, Acyl donor | 5-O-Acyl-1-amino-1-deoxy-D-xylitol | Regioselective probes |

| Etherification | Alkyl halide, NaH | O-Alkyl-1-amino-1-deoxy-D-xylitol | Stable research probes, modified solubility |

N-Alkylation and Acylation Reactions

The primary amino group of 1-Amino-1-deoxy-D-xylitol is a key site for functionalization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: Reductive amination is a widely used method for the N-alkylation of amines. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). This method could be employed to introduce various alkyl or aryl groups onto the nitrogen atom of 1-Amino-1-deoxy-D-xylitol. Direct N-alkylation with alkyl halides is also possible, though over-alkylation can be a competing side reaction.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides under basic conditions to form stable amide linkages. This reaction is generally high-yielding and allows for the introduction of a wide range of functionalities, including fluorescent tags, biotin (B1667282), or other reporter molecules.

| Modification | Reagents/Catalysts | Potential Product | Application |

| N-Alkylation | Aldehyde/Ketone, NaBH3CN | N-Alkyl-1-amino-1-deoxy-D-xylitol | Synthesis of enzyme inhibitors, modified biological activity |

| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl-1-amino-1-deoxy-D-xylitol | Bioconjugation handles, attachment of probes |

Introduction of Fluorinated Moieties and Other Halogenated Analogues

The introduction of fluorine or other halogens can significantly alter the biological properties of a molecule, including its metabolic stability and binding affinity. While there is a mention in a product description that this compound can be used to introduce fluorine atoms into saccharides, specific methodologies are not provided. Based on general organic synthesis principles, deoxyfluorination reactions could be employed. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used to replace hydroxyl groups with fluorine, often with inversion of stereochemistry. The selective fluorination of one of the hydroxyl groups in 1-Amino-1-deoxy-D-xylitol would likely require a protecting group strategy. Similarly, other halogens can be introduced using appropriate halogenating agents, such as those used in the Appel reaction (e.g., PPh3/CX4).

Conjugation Strategies for Advanced Research Applications

The functionalized derivatives of 1-Amino-1-deoxy-D-xylitol can be used in various advanced research applications through conjugation to other molecules or surfaces.

Bioconjugation Techniques for Molecular Probes

The amino group of 1-Amino-1-deoxy-D-xylitol provides a convenient handle for bioconjugation. After derivatization with a bifunctional linker, the molecule can be attached to proteins, nucleic acids, or other biomolecules. For example, N-acylation with an activated ester of a linker molecule containing a terminal alkyne or azide (B81097) would allow for subsequent "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate it to a biomolecule of interest. This would enable the use of the xylitol (B92547) derivative as a molecular probe to study biological systems.

Solid-Phase Derivatization for Material Science Research

The hydroxyl or amino groups of 1-Amino-1-deoxy-D-xylitol can be used to immobilize the molecule onto a solid support. For instance, the primary hydroxyl group could be attached to a resin functionalized with a carboxylic acid via an ester linkage. Alternatively, the amino group could be coupled to a resin containing an activated carboxyl group. Once immobilized, the remaining functional groups of the xylitol moiety can be further derivatized in a stepwise manner, which is a common strategy in combinatorial chemistry and materials science for the development of new materials with specific properties.

| Application Area | Conjugation Strategy | Potential Use |

| Molecular Probes | "Click" chemistry via N-acylation with bifunctional linker | Probing carbohydrate-protein interactions |

| Material Science | Immobilization on solid support via ester or amide linkage | Development of functionalized polymers and surfaces |

While direct research on the derivatization of this compound is scarce, the fundamental principles of organic chemistry provide a solid framework for predicting viable functionalization strategies. The presence of multiple hydroxyl groups and a primary amine offers a rich platform for chemical modification. The development of selective esterification, etherification, N-alkylation, N-acylation, and halogenation reactions for this compound holds promise for the creation of novel research tools and materials. Further experimental investigation is needed to validate these proposed strategies and to explore the full potential of this versatile molecule.

Role of 1 Amino 1 Deoxy D Xylitol Hydrochloride As a Building Block in Complex Chemical Architectures

Precursor in Oligosaccharide and Polysaccharide Synthesis

The synthesis of complex carbohydrates is a challenging field of organic chemistry, requiring precise control over stereochemistry and linkage positions. 1-Amino-1-deoxy-D-xylitol hydrochloride serves as a specialized precursor in the construction of modified oligosaccharides and polysaccharides. biosynth.com Its primary amino group offers a reactive handle for forming linkages that are not naturally occurring, such as amide or secondary amine bonds, within a sugar-based chain. This allows researchers to create novel carbohydrate structures with tailored properties.

Monomeric Unit in Polymer Chemistry Research

The demand for polymers from renewable resources has driven research into carbohydrate-derived monomers. This compound, with its amino and hydroxyl functional groups, is well-suited for use as a monomer in polycondensation reactions.

While the direct use of this compound in polyurethane synthesis is a subject of ongoing research, the broader class of aminoalditols has been successfully employed to create sugar-based polyurethanes. researchgate.netconicet.gov.ar More specifically, derivatives of this compound have been used to synthesize stereoregular poly(ester amide)s. In one study, a derivative, 1-amino-1-deoxy-2,3,4-tri-O-methyl-5-O-[(pentachlorophenoxy)succinyl]-D-xylitol hydrochloride, underwent polycondensation to form a novel poly(ester amide). cmu.edu This process involves the reaction between the amino group of one monomer and the activated ester group of another, creating a polymer chain with repeating ester and amide linkages.

The inclusion of the xylitol (B92547) backbone imparts specific properties to the polymer, such as increased hydrophilicity and a defined stereochemical structure, which can influence the material's physical and mechanical characteristics.

A significant area of interest in polymer chemistry is the development of biodegradable materials to mitigate environmental impact and for biomedical applications. tsijournals.com Polymers synthesized from carbohydrate-based monomers are often designed with degradation in mind. cmu.edu The ester and amide bonds in the backbone of poly(ester amide)s derived from the xylitol monomer are susceptible to hydrolysis.

| Monomer Precursor | Resulting Polymer Type | Key Research Finding | Reference |

|---|---|---|---|

| 1-amino-1-deoxy-2,3,4-tri-O-methyl-5-O-[(pentachlorophenoxy)succinyl]-D-xylitol hydrochloride | Stereoregular Poly(ester amide) | Demonstrated the successful synthesis of a biodegradable polymer through polycondensation. | cmu.edu |

Chiral Scaffold in Asymmetric Synthesis

Asymmetric synthesis is the synthesis of a compound with a specific three-dimensional structure, a critical process in the development of pharmaceuticals and fine chemicals. Carbohydrates, being naturally occurring, enantiomerically pure molecules, are considered part of the "chiral pool" and are frequently used as starting materials or scaffolds. mdpi.comnih.gov

This compound, derived from D-xylose, possesses multiple stereocenters with a defined configuration. This inherent chirality makes it an excellent chiral scaffold. mdpi.com Chemists can utilize the existing stereochemistry of the xylitol backbone to direct the formation of new stereocenters in a predictable manner, a process known as stereoselective synthesis. nih.gov The compound's functional groups (amino and hydroxyls) provide multiple points for modification, allowing it to be elaborated into more complex chiral molecules. researchgate.netnih.gov Its use as a foundational chiral structure reduces the need for complex resolution steps or the use of expensive chiral catalysts.

Contributions to Glycomimetic Development

Glycomimetics are molecules designed to mimic the structure and/or function of carbohydrates. They are of significant interest in medicinal chemistry as they can interact with carbohydrate-processing enzymes or receptors to elicit a biological response. This compound is a type of iminosugar, a class of compounds known for their glycomimetic properties.

By replacing the anomeric hydroxyl group of a sugar with an amino group and reducing the ring structure to a linear polyol, the resulting molecule can act as a mimic of the natural sugar substrate. mdpi.com These mimics can function as competitive inhibitors of glycosidases, enzymes that break down carbohydrates. The protonated amino group at physiological pH can mimic the transition state of the enzymatic reaction, leading to tight binding in the enzyme's active site. The development of such compounds is a key strategy in the search for new therapeutic agents for a variety of diseases. mdpi.com The synthesis of novel N-oxyamide linked oligosaccharides and other glycoconjugates often relies on multifunctional building blocks like amino sugars to create stable mimics of natural carbohydrate structures. mdpi.comnih.gov

Theoretical and Computational Investigations of 1 Amino 1 Deoxy D Xylitol Hydrochloride

Molecular Docking Simulations with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com For 1-Amino-1-deoxy-D-xylitol hydrochloride, a derivative of the sugar alcohol xylitol (B92547), logical target enzymes would include various glycosidases, given that many amino sugar derivatives are known to be glycosidase inhibitors. mdpi.com The primary goal of docking this ligand into the active site of such an enzyme is to understand its binding mode and to estimate its binding affinity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target enzyme. Docking algorithms then explore a vast number of possible conformations and orientations of the ligand within the enzyme's binding pocket, scoring each pose based on a force field that approximates the binding energy. mjpms.in Key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, are analyzed to identify the most stable binding configuration. For instance, the amino group and multiple hydroxyl groups of the ligand are potential hydrogen bond donors and acceptors, likely forming a network of interactions with polar and charged amino acid residues in the active site.

The results from molecular docking simulations can provide valuable, albeit predictive, data on the binding affinity, often expressed as a docking score or estimated binding free energy (in kcal/mol). These simulations can identify key amino acid residues that are crucial for binding, offering insights that can guide the design of more potent inhibitors. nih.gov

| Parameter | Description | Example Value |

| Target Enzyme | The specific enzyme being investigated (e.g., α-glucosidase). | α-Glucosidase |

| Docking Score | A measure of the predicted binding affinity. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the enzyme's active site forming significant bonds with the ligand. | ASP215, GLU277, ARG442 |

| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, ionic interactions). | Hydrogen Bonds, Electrostatic |

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. Due to the single bonds in its acyclic carbon backbone, the molecule can adopt numerous conformations.

Computational methods can systematically rotate the rotatable bonds of the molecule and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. Studies on similar sugar alcohols like xylitol have shown that they tend to adopt bent or extended conformations depending on intramolecular interactions, particularly hydrogen bonding between hydroxyl groups. nih.gov The presence of the aminodeoxy group in this compound would introduce additional interactions that influence its preferred shape. Understanding the distribution of these low-energy conformers is crucial, as only specific conformations may be able to fit into the active site of a target enzyme.

| Dihedral Angle | Description | Predicted Low-Energy Values |

| C1-C2-C3-C4 | Torsion angle defining the shape of the carbon backbone. | ~60°, 180°, -60° |

| H-N-C1-C2 | Torsion angle involving the amino group. | Varies |

| Relative Energy | The energy of a conformer relative to the most stable conformer. | 0 - 5 kcal/mol |

Quantum Chemical Studies of Reactivity and Interactions

Quantum chemical methods, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. These calculations can be used to determine a wide range of properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), charge distributions, and the molecular electrostatic potential.

For this compound, quantum chemical studies can elucidate its reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A map of the molecular electrostatic potential would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The oxygen and nitrogen atoms are expected to be regions of negative potential, attractive to electrophiles, while the hydrogen atoms of the hydroxyl and amino groups would be regions of positive potential, capable of forming hydrogen bonds. nuft.edu.ua These studies can also be used to accurately calculate the energetics of interactions with other molecules, such as water or amino acid side chains, providing a fundamental understanding of the forces driving molecular recognition. researchgate.net

| Property | Description | Predicted Value/Observation |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | - |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | - |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. | - |

| Atomic Charges | Distribution of partial charges on each atom, indicating polarity. | Negative charge on O and N atoms |

| Molecular Electrostatic Potential | Visual representation of charge distribution and reactivity sites. | Negative potential near heteroatoms |

Molecular Dynamics Simulations of Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-enzyme complex, generated from docking, would be placed in a simulated physiological environment (a box of water molecules with ions) to observe its behavior.

Over the course of the simulation (typically nanoseconds to microseconds), the stability of the ligand in the binding pocket can be assessed. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to see if the complex remains stable or if the ligand dissociates. nih.gov MD simulations also allow for the detailed analysis of the hydrogen bond network between the ligand and the protein, including the lifetime of these bonds. Furthermore, these simulations can reveal conformational changes in the enzyme upon ligand binding and provide a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.com

| Simulation Metric | Description | Typical Observation for a Stable Complex |

| RMSD (Ligand) | Root-Mean-Square Deviation of the ligand's atomic positions over time. | Low and stable fluctuation (e.g., < 2 Å) |

| RMSF (Protein) | Root-Mean-Square Fluctuation of individual amino acid residues. | Higher fluctuations in loop regions, lower in active site |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>75%) for key interactions |

| Binding Free Energy (MM/PBSA) | An estimation of the binding affinity calculated from the simulation trajectory. | Negative value indicating favorable binding |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-Amino-1-deoxy-D-xylitol hydrochloride, providing detailed information about its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules in solution, offering unambiguous confirmation of covalent structure and relative stereochemistry. nih.gov For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals and to determine the spatial relationships between them.

The ¹H NMR spectrum provides key information. The protons of the carbohydrate backbone typically resonate in a specific region of the spectrum. nih.govyoutube.com The chemical shifts and, more importantly, the coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angles, which in turn define the stereochemistry of the molecule. For an acyclic polyol like xylitol (B92547), analysis of these ³JHH coupling constants allows for the confirmation of the relative configuration of the stereocenters. nih.gov

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for complete structural assignment.

COSY: Identifies protons that are coupled to each other, allowing for a "walk" along the carbon backbone to connect the entire spin system. youtube.com

HSQC/HMQC: Correlates each proton signal with the carbon atom to which it is directly attached, enabling definitive assignment of the ¹³C resonances. youtube.com

The expected NMR data provides a unique fingerprint for the molecule, confirming the D-xylitol backbone and the presence of the aminomethyl group at the C-1 position.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| H-1, H-1' | ~3.0-3.2 | ~45-50 | COSY: H-2; HSQC: C-1; HMBC: C-2 |

| H-2 | ~3.6-3.8 | ~70-73 | COSY: H-1, H-3; HSQC: C-2; HMBC: C-1, C-3 |

| H-3 | ~3.8-4.0 | ~72-75 | COSY: H-2, H-4; HSQC: C-3; HMBC: C-2, C-4 |

| H-4 | ~3.6-3.8 | ~70-73 | COSY: H-3, H-5; HSQC: C-4; HMBC: C-3, C-5 |

| H-5, H-5' | ~3.5-3.7 | ~62-65 | COSY: H-4; HSQC: C-5; HMBC: C-4 |

Note: Predicted shifts are estimates based on xylitol and similar amino sugar structures. Actual values may vary depending on solvent and pH. hmdb.cahmdb.cachemicalbook.com

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are typically used for polar, non-volatile molecules like amino sugars, often coupled with high-resolution mass analyzers such as Orbitrap or Time-of-Flight (TOF). creative-proteomics.comnih.gov

The high-resolution mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ of the free base. The precise mass of this ion is used to confirm the elemental formula (C₅H₁₄NO₄⁺). The monoisotopic mass of the free base is 151.08446 Da, so the expected m/z for the protonated molecule would be approximately 152.0917. chemspider.com Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation pattern of amino sugars is well-characterized and typically involves sequential losses of water (H₂O) and ammonia (B1221849) (NH₃), as well as cross-ring cleavages of the carbon backbone. acs.org This fragmentation fingerprint provides definitive evidence for the identity of the compound.

| Ion | Formula | Expected Exact Mass (m/z) | Technique |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₄NO₄⁺ | 152.0917 | ESI-HRMS |

| [M+Na]⁺ | C₅H₁₃NO₄Na⁺ | 174.0736 | ESI-HRMS |

| Fragment: [M+H - H₂O]⁺ | C₅H₁₂NO₃⁺ | 134.0811 | ESI-MS/MS |

| Fragment: [M+H - NH₃]⁺ | C₅H₁₁O₄⁺ | 135.0652 | ESI-MS/MS |

Chromatographic Separation Methods for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound, separating it from starting materials, by-products, and potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds. researchgate.net Given the high polarity of 1-Amino-1-deoxy-D-xylitol, several HPLC modes can be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar analytes. A polar stationary phase is used with a mobile phase consisting of a high percentage of a nonpolar organic solvent (like acetonitrile) and a small percentage of an aqueous buffer.

Amino-bonded Phases: Columns with aminopropyl-silica stationary phases are specifically designed for carbohydrate analysis and can effectively separate sugar alcohols and their derivatives.

Ion-Exchange Chromatography: This technique can be used to separate charged molecules, although it is less common for this specific application unless separating from other ionic impurities.

Detection can be challenging as the molecule lacks a strong chromophore for UV detection. Therefore, detectors such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) are commonly used. nih.gov The most powerful approach is coupling HPLC with mass spectrometry (LC-MS), which provides both separation and definitive identification of the main peak and any impurities. creative-proteomics.comnih.gov Method development would focus on optimizing mobile phase composition and gradient to achieve baseline separation from related compounds like D-xylitol and potential C-2 epimers. aph-hsps.hu

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. researchgate.net Compounds with multiple polar functional groups like this compound are not suitable for direct GC analysis. Therefore, a crucial derivatization step is required to replace the active hydrogens on the hydroxyl and amino groups with nonpolar moieties, thereby increasing volatility. nih.gov

Common derivatization procedures include:

Silylation: Reacting the compound with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ethers and amines.

Acetylation: Reacting with acetic anhydride (B1165640) to form acetate (B1210297) esters and amides.

Once derivatized, the compound can be analyzed by GC-MS. The GC column separates the derivatized product from derivatized impurities. The mass spectrometer provides a mass spectrum of the derivative, which will have a different molecular weight and fragmentation pattern than the underivatized molecule, serving as a powerful method for identification and purity assessment. researchgate.netsemanticscholar.org

Chiroptical Methods for Absolute Configuration Determination

While the stereochemistry is typically established by synthesis from a chiral precursor of known configuration (i.e., D-xylose), chiroptical methods provide an independent confirmation of the absolute configuration of the final product. These techniques measure the differential interaction of the chiral molecule with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of the wavelength of light.

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

For a molecule like this compound, which lacks a strong intrinsic chromophore, derivatization with a chromophoric group may be necessary to obtain a measurable CD spectrum in the accessible UV-Vis range. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique signature of the molecule's absolute three-dimensional structure. This experimental spectrum can be compared to that of a known standard or to a spectrum predicted from first-principles quantum mechanical calculations to unequivocally assign the absolute configuration of all stereocenters.

Microcalorimetry and Biosensor Techniques for Binding Studies

The elucidation of molecular interactions is fundamental to understanding the biological function and therapeutic potential of compounds such as this compound. Microcalorimetry and biosensor-based techniques offer powerful, label-free approaches to characterize the thermodynamics and kinetics of binding events in solution. These methodologies provide critical insights into the affinity, stoichiometry, and the forces driving the interaction of this compound with its biological targets.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a biomolecular binding event. glycopedia.euspringernature.com This method allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_a), dissociation constant (K_d), enthalpy change (ΔH), and stoichiometry (n). glycopedia.euharvard.edunih.gov From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a comprehensive understanding of the driving forces behind the binding process. harvard.edu

Hypothetical Application to this compound:

In a hypothetical study, ITC could be employed to investigate the binding of this compound to a target protein, such as a specific lectin or a carbohydrate-processing enzyme. The experiment would involve titrating a solution of this compound into a sample cell containing the target protein. The resulting heat changes would be measured and plotted against the molar ratio of the ligand to the protein.

The shape of the resulting binding isotherm would reveal the affinity of the interaction. A steep curve would indicate high affinity, while a shallow curve would suggest weaker binding. The integration of the heat signal allows for the determination of the enthalpy change (ΔH), indicating whether the binding is enthalpically or entropically driven. nih.gov A negative ΔH signifies an exothermic reaction, often driven by favorable hydrogen bonding and van der Waals interactions, while a positive ΔH indicates an endothermic reaction, which may be driven by an increase in entropy, such as the release of water molecules from the binding interface. nih.gov

Hypothetical ITC Data for the Interaction of this compound with a Target Protein:

| Thermodynamic Parameter | Hypothetical Value | Interpretation |

| Binding Affinity (K_a) | 2.5 x 10^5 M⁻¹ | Indicates a moderately strong interaction. |

| Dissociation Constant (K_d) | 4.0 µM | The concentration at which half of the protein binding sites are occupied. |

| Stoichiometry (n) | 1.1 | Suggests a 1:1 binding ratio between the compound and the protein. |

| Enthalpy Change (ΔH) | -15.2 kcal/mol | The binding is enthalpically driven, suggesting favorable bond formations. |

| Entropy Change (TΔS) | -5.8 kcal/mol | The binding is entropically unfavorable, possibly due to conformational restriction upon binding. |

| Gibbs Free Energy (ΔG) | -7.4 kcal/mol | The negative value indicates a spontaneous and favorable binding event. |

This table presents hypothetical data for illustrative purposes.

Biosensor Techniques: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical biosensing technique used to monitor biomolecular interactions. springernature.comnih.govnih.gov It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. springernature.comportlandpress.com An analyte is then flowed over the surface, and its binding to the ligand is detected as a change in the SPR signal, which is proportional to the mass change on the sensor surface. portlandpress.com This allows for the determination of the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d). nih.gov

Hypothetical Application to this compound:

To study the binding of this compound using SPR, a target protein would be immobilized on the sensor chip surface. Subsequently, different concentrations of this compound would be injected over the surface. The binding of the compound to the immobilized protein would be monitored in real-time, generating a sensorgram that shows the association and dissociation phases of the interaction. portlandpress.com

Because this compound is a small molecule, the resulting SPR signal might be low. researchgate.net Therefore, careful experimental design, including the choice of sensor chip and immobilization strategy, would be crucial to obtain high-quality data. nih.gov Analysis of the sensorgrams at different analyte concentrations allows for the calculation of the kinetic parameters of the interaction.

Hypothetical SPR Kinetic Data for the Interaction of this compound with a Target Protein:

| Kinetic Parameter | Hypothetical Value | Interpretation |

| Association Rate Constant (k_a) | 1.8 x 10^3 M⁻¹s⁻¹ | Describes the rate at which the compound binds to the protein. |

| Dissociation Rate Constant (k_d) | 7.2 x 10⁻³ s⁻¹ | Describes the rate at which the compound dissociates from the protein. |

| Equilibrium Dissociation Constant (K_d) | 4.0 µM | Calculated from k_d/k_a, indicating the affinity of the interaction. |

This table presents hypothetical data for illustrative purposes.

The combination of microcalorimetry and biosensor techniques would provide a comprehensive understanding of the binding characteristics of this compound. ITC would offer insights into the thermodynamic driving forces of the interaction, while SPR would provide detailed information about the kinetics of binding. Together, these advanced analytical methodologies are invaluable in the characterization and quantification of molecular interactions in research.

Emerging Research Applications and Methodological Advancements

Development of Novel Chemical Probes for Biological Systems

The unique structure of 1-Amino-1-deoxy-D-xylitol hydrochloride, featuring a primary amine on a pentitol (B7790432) backbone, makes it an ideal scaffold for the development of novel chemical probes. These probes are instrumental in the study of complex biological systems. The primary amine serves as a versatile chemical handle for the attachment of various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. This functionalization allows for the visualization, isolation, and identification of interacting biomolecules, providing critical insights into cellular processes.

While specific probes derived directly from this compound are not yet widely documented in peer-reviewed literature, the broader class of 1-amino-1-deoxy-alditols is utilized for such purposes. For instance, these compounds can be derivatized to mimic natural sugar ligands, enabling them to target and report on the activity of carbohydrate-binding proteins (lectins) or enzymes involved in glycan metabolism. The xylitol (B92547) backbone provides a specific stereochemical arrangement of hydroxyl groups that can influence binding affinity and selectivity to target proteins.

Table 1: Potential Reporter Groups for Derivatizing this compound as a Chemical Probe

| Reporter Group | Intended Application | Detection Method |

| Fluorescein isothiocyanate (FITC) | Cellular imaging and localization studies | Fluorescence Microscopy |

| Biotin | Affinity purification of binding partners | Western Blotting, Mass Spectrometry |

| Azide (B81097) or Alkyne moieties | Bioorthogonal labeling via click chemistry | Various detection methods |

| Benzophenone | Photo-affinity labeling to identify binding partners | Mass Spectrometry |

Integration into High-Throughput Screening Methodologies for Mechanistic Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and mechanistic biology, allowing for the rapid testing of large compound libraries. This compound and its derivatives can be integrated into HTS platforms in several ways. As mimics of natural sugar substrates or intermediates, they can be used to identify inhibitors of enzymes involved in carbohydrate metabolism. For example, a library of compounds can be screened for their ability to compete with a fluorescently labeled derivative of this compound for binding to a target enzyme.

A key application lies in the discovery of inhibitors for glycosidases and glycosyltransferases, enzymes crucial in many pathological processes. In such assays, the amino-alditol structure can serve as a stable mimic of the transition state or the natural substrate, leading to the identification of potent and selective inhibitors. The development of fluorescence-based assays using these derivatives allows for a more sensitive and efficient screening process compared to traditional methods that measure the release of unconjugated chromophores.

Contributions to Chemical Biology Tools and Reagents

Beyond their use as probes, 1-amino-1-deoxy-alditols, including the D-xylitol derivative, are valuable as fundamental building blocks for a variety of chemical biology tools and reagents. The primary amine allows for its conjugation to solid supports, creating affinity matrices for the purification of carbohydrate-binding proteins. Furthermore, it can be incorporated into more complex molecular architectures designed to modulate biological pathways.

The synthesis of neoglycoconjugates, where a carbohydrate moiety is attached to a non-native carrier molecule like a protein or a lipid, often utilizes amino-functionalized sugars. This compound can serve as a precursor in the synthesis of these powerful tools for studying glycan-protein interactions and their roles in cell signaling, immune response, and pathogenesis.

Advanced Synthetic Strategies for Complex Glycoconjugates

The synthesis of complex glycoconjugates, such as glycoproteins and glycolipids, is a challenging yet crucial endeavor for understanding their biological functions. This compound is a useful starting material in the synthesis of these intricate molecules. The presence of a primary amine provides a nucleophilic center for conjugation to other molecules, while the polyhydroxylated backbone offers sites for further chemical modifications.

One of the key synthetic applications is in the preparation of carbohydrate-based vaccine candidates. biosynth.com By conjugating this compound to a carrier protein, it is possible to elicit an immune response against the carbohydrate structure, a strategy employed in the development of vaccines against bacterial and fungal pathogens. biosynth.com Advanced synthetic methodologies, such as reductive amination, are employed to covalently link the amino-alditol to activated carboxylic acids or aldehydes on carrier proteins or other molecular scaffolds. nih.gov The resulting glycoconjugates are then purified and characterized for their immunological properties.

Table 2: Synthetic Methodologies Involving 1-Amino-1-deoxy-alditols

| Reaction Type | Reagents | Application in Glycoconjugate Synthesis |

| Reductive Amination | Aldehydes/Ketones, Sodium cyanoborohydride | Conjugation to proteins and other biomolecules |

| Amide Bond Formation | Activated Carboxylic Acids (e.g., NHS esters) | Linking to peptides and other scaffolds |

| N-Acylation | Acyl chlorides, Anhydrides | Modification of the amino group to mimic natural N-acetyl sugars |

| Click Chemistry | Azide or Alkyne-modified scaffolds | Bioorthogonal conjugation strategies |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-Amino-1-deoxy-D-xylitol hydrochloride, and how is purity confirmed?

- Methodology : The compound can be synthesized via enzymatic amination of D-xylose using transaminases under optimized conditions (e.g., pH, temperature, and cofactor concentrations). For example, General Procedure 5 involves reacting D-xylose with a transaminase, followed by purification using Dowex resin to isolate the hydrochloride salt. Purity is confirmed via ¹H NMR analysis (e.g., δ = 4.09 ppm for CHCH₂N signals) and quantification of residual ammonium chloride .

- Validation : Reproducibility is ensured by adhering to reaction stoichiometry and verifying spectral data against reference standards. Batch-to-batch consistency is assessed using HPLC with a polar stationary phase (e.g., Zorbax NH₂ column) and refractive index detection .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Follow institutional chemical hygiene plans (e.g., University of Georgia’s SOPs for amine hydrochlorides). Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation. Decontaminate spills with 10% acetic acid .

- Storage : Store desiccated at -20°C in amber vials to prevent hygroscopic degradation. Monitor stability via periodic TLC (silica gel, 10:1 CHCl₃:MeOH) to detect decomposition products .

Q. What analytical techniques are recommended for structural elucidation?

- Core Techniques :

- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in D₂O .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ = 198.1 Da) .

- XRD : Single-crystal X-ray diffraction if crystalline samples are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for transaminase-catalyzed synthesis?

- Troubleshooting :

- Kinetic Analysis : Compare and values under varying pH (6.5–8.0) and cofactor (PLP) concentrations to identify optimal conditions .

- Substrate Specificity : Test alternative sugar substrates (e.g., L-arabinose) to rule out enzyme promiscuity .

- Data Normalization : Use internal standards (e.g., deuterated glycine) in NMR to correct for batch-specific impurities .

Q. What strategies optimize the regioselectivity of amination in sugar-derived substrates?

- Enzyme Engineering : Employ directed evolution or rational design (e.g., site-saturation mutagenesis at active-site residues) to enhance selectivity for the C1 position .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding orientations of D-xylose with transaminases, guiding mutagenesis .

Q. How do structural modifications of this compound affect its biological activity?

- Functionalization Approaches :

- N-Acylation : React with succinic anhydride to introduce carboxyl groups for conjugation studies .

- Glycosylation : Assess enzymatic coupling to oligosaccharides using glycosyltransferases (e.g., β-1,4-galactosyltransferase) .

Q. What mechanisms underlie the instability of this compound in aqueous solutions?

- Degradation Pathways :

- Hydrolysis : Monitor pH-dependent decomposition (e.g., accelerated at pH >7) via LC-MS to identify byproducts like D-xylitol .

- Oxidation : Use O₂-sensitive electrodes to quantify oxidative degradation under light exposure .

- Stabilization : Formulate with antioxidants (e.g., 0.1% ascorbic acid) or lyophilize with cryoprotectants (trehalose) .

Methodological Best Practices

- Data Reproducibility : Document reaction parameters (e.g., enzyme lot numbers, buffer ionic strength) and share raw NMR/MS files in supplementary materials .

- Ethical Compliance : Adhere to institutional biosafety protocols (e.g., IBC approvals for engineered enzymes) and declare conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.